Fluorine vs. Non-Fluorinated Benzothiazole-Piperazine Analogs: Antibacterial Activity Enhancement
In a comparative evaluation of 2-arylbenzothiazole analogs bearing piperazine moieties, the fluoro-substituted derivative (Compound 26) demonstrated superior antibacterial activity against tested strains compared to non-fluorinated counterparts. The presence of the fluorine atom was identified as a critical determinant for enhancing antimicrobial efficacy within this series [1].
| Evidence Dimension | Antibacterial activity (qualitative enhancement) |
|---|---|
| Target Compound Data | 6-fluoro-substituted 2-arylbenzothiazole-piperazine analog (Compound 26) demonstrated enhanced antibacterial activity |
| Comparator Or Baseline | Non-fluorinated 2-arylbenzothiazole-piperazine analogs |
| Quantified Difference | Fluorine substitution positively influences antibacterial activity (exact fold-change not specified in available extracts) |
| Conditions | Antimicrobial screening of 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties |
Why This Matters
For antimicrobial screening programs, the 6-fluoro substitution pattern on the benzothiazole core provides a documented enhancement advantage over non-fluorinated alternatives, guiding scaffold prioritization.
- [1] Al-Harthy, T. et al. (2018). Design, synthesis, and antimicrobial evaluation of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties. Monatshefte für Chemie - Chemical Monthly, 149(4), 645-651. View Source
